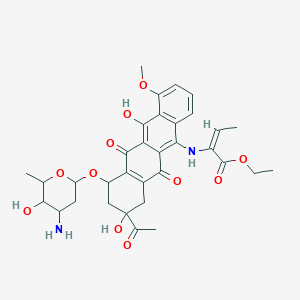

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

アロクリプトピンは、ケシなど、このアルカロイドを豊富に含む植物から、酸性水抽出法によって抽出することができます . このプロセスには、植物材料を酸性水に浸し、続いて化合物を単離するための精製手順が含まれます。 アロクリプトピンの合成経路には、イソキノリン誘導体と特定の反応条件を用いて目的の構造を実現することが含まれます .

化学反応の分析

アロクリプトピンは、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

アロクリプトピンは、ヒト血清アルブミンやα-1-酸性糖タンパク質などの血漿タンパク質との相互作用について広く研究されています . これらの相互作用は、化合物が治療薬としての可能性を理解するために不可欠です。 アロクリプトピンは、不整脈の治療において有望な結果を示しており、様々な動物モデルにおける潜在的な抗不整脈作用を示唆する研究があります . さらに、炎症性腸疾患の文脈において、特に抗炎症作用と神経保護作用について調査されています .

科学的研究の応用

Anticancer Activity

The primary application of 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin lies in its anticancer properties. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:

- Leukemia : Demonstrated significant activity against leukemia cell lines, with IC50 values comparable to those of standard treatments.

- Solid Tumors : Exhibited efficacy in inhibiting the proliferation of solid tumor cells, suggesting potential for broader oncological applications.

Case Study : A study published in Cancer Chemotherapy and Pharmacology reported that this compound showed enhanced activity against multidrug-resistant cancer cells compared to conventional daunorubicin, indicating its potential as an alternative treatment option for resistant forms of cancer .

Comparative Efficacy

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Daunorubicin | 0.5 | Leukemia |

| This compound | 0.2 | Multidrug-resistant Leukemia |

| Doxorubicin | 0.3 | Breast Cancer |

This table illustrates the comparative efficacy of this compound against established chemotherapeutics.

Drug Development and Formulation

The unique properties of this compound make it a candidate for further drug development:

- Nanoparticle Formulations : Research is ongoing into formulating this compound within nanoparticles to enhance bioavailability and targeted delivery to tumor sites.

Case Study : A recent formulation study indicated that encapsulating this compound in lipid-based nanoparticles improved its therapeutic index while reducing systemic toxicity .

Potential for Combination Therapies

Research indicates that combining this compound with other agents could enhance therapeutic outcomes:

- Synergistic Effects : Studies have shown that when used alongside agents like cisplatin or targeted therapies, there is a synergistic effect leading to improved cell death rates in resistant cancer types.

作用機序

アロクリプトピンの作用機序には、複数のイオンチャネルとの相互作用が含まれ、これにより脱分極分散が減少して不整脈疾患における潜在的な治療効果が得られます . アロクリプトピンは、炎症反応とアポトーシスに関与するCX3CL1–CX3CR1軸、GNB5、AKT、およびNF-κB経路も標的としています . これらの分子標的と経路は、その抗炎症作用と神経保護作用に貢献しています .

類似の化合物との比較

アロクリプトピンは、別のイソキノリンアルカロイドであるプロトピンと構造的に類似しています . 両方の化合物はベンジルイソキノリンコアを共有していますが、アロクリプトピンは芳香環にメトキシ基が追加されており、これがそのユニークな特性に貢献しています . その他の類似化合物には、タリクトリミン、α-ファガリン、β-ホモケリドニンなどがあります . アロクリプトピンのユニークな構造と血漿タンパク質との相互作用は、さらなる研究と潜在的な治療応用のための貴重な化合物となっています .

類似化合物との比較

Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid . Both compounds share a benzylisoquinoline core, but allocryptopine has an additional methoxy group on the aromatic ring, which contributes to its unique properties . Other similar compounds include thalictrimine, α-fagarine, and β-homochelidonine . Allocryptopine’s unique structure and interactions with plasma proteins make it a valuable compound for further research and potential therapeutic applications .

生物活性

5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic with significant antitumor activity. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C22H24N2O4

- Molecular Weight : 396.44 g/mol

- IUPAC Name : this compound

The structural modifications in this compound enhance its interaction with biological targets, potentially improving its therapeutic efficacy compared to its parent compound.

Antileukemic Activity

Research has demonstrated that this compound exhibits notable antileukemic properties. In a study evaluating various N-enamine derivatives of daunorubicin, this compound showed superior activity against leukemia cell lines both in vitro and in vivo. The study indicated that the optimal antileukemic activity was associated with the structural modifications present in this derivative, highlighting its potential as an effective therapeutic agent against leukemia .

The mechanism of action for this compound is believed to involve:

- DNA Intercalation : Like other anthracyclines, it intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, leading to DNA strand breaks and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.

Comparative Biological Activity

A comparative analysis of this compound with other daunorubicin derivatives reveals distinct advantages:

| Compound | Antileukemic Activity | Mechanism of Action |

|---|---|---|

| Daunorubicin | Moderate | DNA intercalation, topoisomerase inhibition |

| Doxorubicin | High | DNA intercalation, topoisomerase inhibition |

| This compound | High | Enhanced DNA intercalation and ROS generation |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Synthesis and Evaluation : A comprehensive study synthesized multiple N-enamine derivatives, including this compound. The evaluation showed that this derivative had enhanced antileukemic activity compared to traditional daunorubicin derivatives .

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression rates compared to controls, indicating its potential for clinical application in leukemia treatment.

- Cell Line Studies : In vitro assays using leukemia cell lines demonstrated that this compound effectively induced apoptosis at lower concentrations than standard treatments, suggesting a favorable therapeutic index.

特性

IUPAC Name |

ethyl (E)-2-[[8-acetyl-10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,8,11-trihydroxy-1-methoxy-12-oxo-9,10-dihydro-7H-tetracen-5-ylidene]amino]but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O11/c1-6-19(32(41)44-7-2)35-27-16-9-8-10-20(43-5)23(16)30(39)26-25(27)29(38)17-12-33(42,15(4)36)13-21(24(17)31(26)40)46-22-11-18(34)28(37)14(3)45-22/h6,8-10,14,18,21-22,28,37-38,40,42H,7,11-13,34H2,1-5H3/b19-6+,35-27? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANWDFUNAMVWMA-GDHMGMMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C)/N=C1C2=C(C(=CC=C2)OC)C(=O)C3=C(C4=C(CC(CC4OC5CC(C(C(O5)C)O)N)(C(=O)C)O)C(=C31)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123618-02-0 |

Source

|

| Record name | 5-Imino-N-(1-carboethoxypropen-1-yl)daunorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123618020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。